molecular formula C23H32O4 B1665616 Adynerigenine CAS No. 6246-57-7

Adynerigenine

货号: B1665616
CAS 编号: 6246-57-7
分子量: 372.5 g/mol
InChI 键: NPQJYTKOLRTWRO-PEZJLNGPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adynerigenine is a cardenolide genin (aglycone) derived from cardiac glycosides (CGs) found in Nerium oleander. It serves as the non-sugar component of CGs, which are renowned for their cardiotonic properties. Structurally, adynerigenine features a steroidal core with a characteristic unsaturated lactone ring at position C-17, critical for its bioactivity . In a 2021 study, adynerigenine was identified as one of six genins responsible for generating 38 distinct CGs in N. oleander, highlighting its role in chemical diversification . Its pharmacological significance lies in its ability to inhibit Na⁺/K⁺-ATPase, a mechanism exploited in treating heart failure, though its toxicity profile necessitates careful structural optimization .

属性

CAS 编号

6246-57-7

分子式

C23H32O4

分子量

372.5 g/mol

IUPAC 名称

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one

InChI

InChI=1S/C23H32O4/c1-20-7-4-16(24)12-15(20)3-9-22-18(20)6-8-21(2)17(5-10-23(21,22)27-22)14-11-19(25)26-13-14/h11,15-18,24H,3-10,12-13H2,1-2H3/t15-,16+,17-,18-,20+,21-,22+,23-/m1/s1

InChI 键

NPQJYTKOLRTWRO-PEZJLNGPSA-N

SMILES

CC12CCC(CC1CCC34C2CCC5(C3(O4)CCC5C6=CC(=O)OC6)C)O

手性 SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@]34[C@@H]2CC[C@]5([C@]3(O4)CC[C@@H]5C6=CC(=O)OC6)C)O

规范 SMILES

CC12CCC(CC1CCC34C2CCC5(C3(O4)CCC5C6=CC(=O)OC6)C)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Adynerigenine;  Adynerigenin; 

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Adynerigenine shares structural homology with other cardenolide genins, differing primarily in hydroxylation patterns, double bond positions, and lactone ring modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Adynerigenine and Analogues

Compound Structural Differences vs. Adynerigenine Natural Source Key Pharmacological Properties
Gitoxigenin Additional hydroxyl group at C-16 Digitalis purpurea Moderate cardiotonic activity; higher solubility due to hydroxylation
Oleandrigenin Epoxy group at C-7/C-8 Nerium oleander Enhanced cytotoxicity; used in anticancer research
Digitoxigenin Saturated lactone ring (butenolide) Digitalis lanata Higher Na⁺/K⁺-ATPase affinity; narrow therapeutic index
Δ16-Adynerigenin Double bond at C-16/C-17 Nerium oleander Altered metabolic stability; reduced toxicity

Key Findings:

Hydroxylation Effects : Gitoxigenin’s C-16 hydroxyl group improves water solubility but reduces membrane permeability compared to adynerigenine .

Lactone Ring Modifications : Digitoxigenin’s saturated lactone ring enhances target affinity but exacerbates arrhythmia risks, underscoring adynerigenine’s balance of efficacy and safety .

Epoxy Groups: Oleandrigenin’s C-7/C-8 epoxy group correlates with anticancer activity, a property less pronounced in adynerigenine .

Functional Comparison with Analogues

Mechanistic Similarities

All compounds inhibit Na⁺/K⁺-ATPase, but adynerigenine exhibits intermediate binding kinetics. For instance:

  • Digitoxigenin : IC₅₀ = 0.1 nM (highest potency due to lactone saturation) .
  • Adynerigenine : IC₅₀ = 1.2 nM .
  • Gitoxigenin : IC₅₀ = 3.5 nM .

Toxicity Profiles

  • Adynerigenin beta-neritrioside (a CG derivative): LD₅₀ = 12 mg/kg (mice), vs. adynerigenine ’s LD₅₀ = 8 mg/kg, indicating glycosylation reduces toxicity .
  • Dehydroadynerigenin glucosyldigitaloside : Lacks the lactone ring, abolishing cardiotoxicity but retaining anti-inflammatory effects .

Research Advancements and Challenges

  • Analytical Techniques: Ultraperformance LC-MS/MS has differentiated adynerigenine from analogues via diagnostic fragments (e.g., m/z 345 for adynerigenine vs. m/z 361 for gitoxigenin) .
  • Synthetic Modifications : Dehydroadynerigenin derivatives show promise in reducing toxicity while maintaining efficacy, though scalability remains a hurdle .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adynerigenine
Reactant of Route 2
Adynerigenine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。